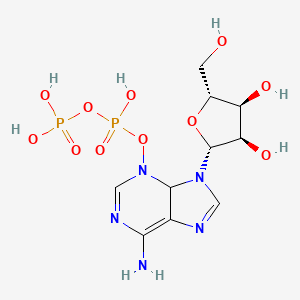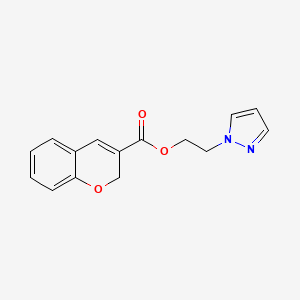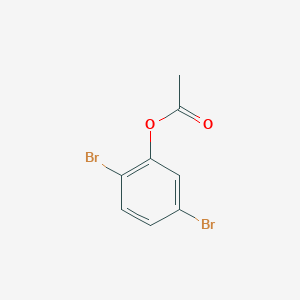
2,5-Dibromophenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromophenyl acetate is an organic compound with the molecular formula C8H6Br2O2 It is a derivative of phenyl acetate, where two bromine atoms are substituted at the 2 and 5 positions of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dibromophenyl acetate can be synthesized through several methods. One common approach involves the bromination of phenyl acetate using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically proceeds under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromophenyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,5-dibromophenyl alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Derivatives with various functional groups replacing the bromine atoms.
Reduction: 2,5-Dibromophenyl alcohol.
Oxidation: 2,5-Dibromobenzoic acid or 2,5-dibromobenzophenone.
Aplicaciones Científicas De Investigación
2,5-Dibromophenyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-dibromophenyl acetate exerts its effects involves the interaction of its bromine atoms with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds, altering the structure and function of the target. In biological systems, this interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various physiological effects.
Comparación Con Compuestos Similares
- 2,4-Dibromophenyl acetate
- 3,5-Dibromophenyl acetate
- 2,5-Dibromobenzoic acid
Comparison: 2,5-Dibromophenyl acetate is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules Compared to 2,4-dibromophenyl acetate, the 2,5-isomer may exhibit different steric and electronic properties, affecting its chemical behavior and applications
Propiedades
Fórmula molecular |
C8H6Br2O2 |
|---|---|
Peso molecular |
293.94 g/mol |
Nombre IUPAC |
(2,5-dibromophenyl) acetate |
InChI |
InChI=1S/C8H6Br2O2/c1-5(11)12-8-4-6(9)2-3-7(8)10/h2-4H,1H3 |
Clave InChI |
CHPRWKANDMWWIP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12941137.png)

![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)

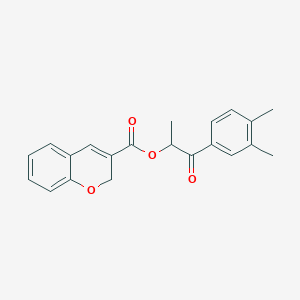
![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)

![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)
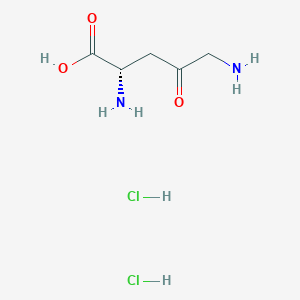

![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
